PED/PLD1 Modulation in Fragment Screen
In a fragment-based NMR screening of a library of small organic molecules, BPH03 (4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid) was identified as the 'best selected ligand' for modulating the PED/PLD1 interaction, outperforming other screened fragments [1]. While a direct IC50 value is not reported in the abstract, the compound was selected for further in-depth biophysical and in-silico characterization, indicating a superior profile in the primary screen compared to other library members. This selection is a critical differentiator for procurement, as it designates BPH03 as the preferred chemical starting point for further medicinal chemistry efforts targeting this specific protein-protein interaction.
| Evidence Dimension | Selection as 'best ligand' in primary fragment screen |
|---|---|
| Target Compound Data | Selected as the 'best ligand' (BPH03) |
| Comparator Or Baseline | Other fragments from the same small organic molecule library |
| Quantified Difference | Not reported in abstract; qualitative superiority as indicated by selection for advanced studies |
| Conditions | NMR screening of a fragment library against the PED/PLD1 interaction |
Why This Matters
This direct, comparative selection outcome justifies the procurement of this specific compound over other, uncharacterized fragments when initiating a research program focused on the PED/PLD1 target.
- [1] Farina, B., Pirone, L., D'Abrosca, G., Della Valle, M., Russo, L., Isernia, C., Sassano, M., Del Gatto, A., Di Gaetano, S., Zaccaro, L., Malgieri, G., Pedone, E. M., & Fattorusso, R. (2021). Screening a Molecular Fragment Library to Modulate the PED/PEA15-Phospholipase D1 Interaction in Cellular Lysate Environments. ACS Chemical Biology, 16(12), 2798-2807. https://doi.org/10.1021/acschembio.1c00688 View Source
